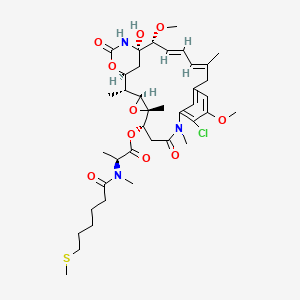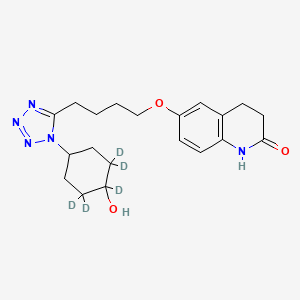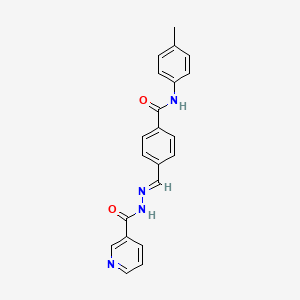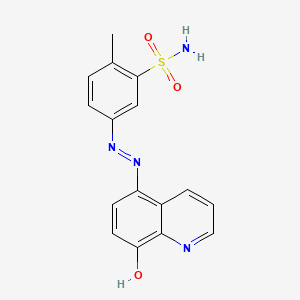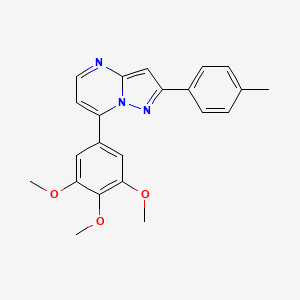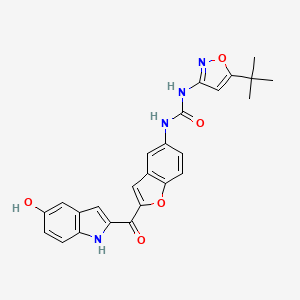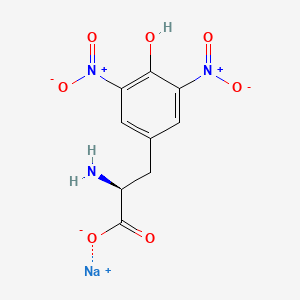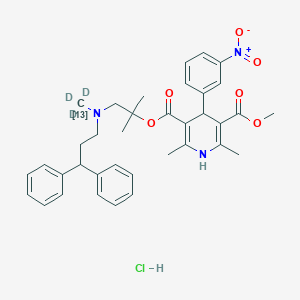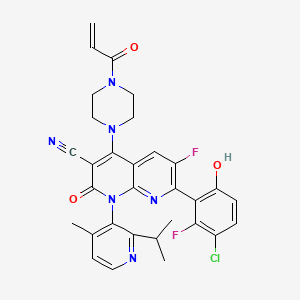![molecular formula C31H32N2O8 B12402980 1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-3-hidroxi-4-metoxioxolan-2-il]pirimidina-2,4-diona es un compuesto orgánico complejo con una fórmula molecular de C31H32N2O8. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples grupos metoxilo y un núcleo de pirimidina-2,4-diona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2R,3S,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-3-hidroxi-4-metoxioxolan-2-il]pirimidina-2,4-diona generalmente implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, así como la formación de intermediarios clave. Una ruta sintética común involucra los siguientes pasos:
Protección de grupos hidroxilo: Los grupos hidroxilo en el anillo de oxolano se protegen utilizando grupos protectores adecuados, como tert-butildimetilsilil (TBDMS) o metoximetil (MOM).
Formación del núcleo de pirimidina: El núcleo de pirimidina-2,4-diona se sintetiza a través de una reacción de condensación entre una amina adecuada y una dicetona.
Reacción de acoplamiento: El intermedio de oxolano protegido se acopla con el núcleo de pirimidina utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Desprotección: Los grupos protectores se eliminan en condiciones ácidas o básicas para producir el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2R,3S,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-3-hidroxi-4-metoxioxolan-2-il]pirimidina-2,4-diona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos utilizando agentes oxidantes como el clorocromato de piridinio (PCC) o la periodinana de Dess-Martin.
Reducción: Los grupos carbonilo en el núcleo de pirimidina se pueden reducir a grupos hidroxilo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los grupos metoxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica utilizando reactivos como el hidruro de sodio (NaH) y los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: PCC, periodinana de Dess-Martin, reactivo de Jones.
Reducción: NaBH4, LiAlH4, hidrogenación catalítica.
Sustitución: NaH, haluros de alquilo, reactivos de Grignard.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo produce cetonas o aldehídos, mientras que la reducción de los grupos carbonilo da como resultado la formación de alcoholes.
Aplicaciones Científicas De Investigación
1-[(2R,3S,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-3-hidroxi-4-metoxioxolan-2-il]pirimidina-2,4-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las infecciones virales.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(2R,3S,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-3-hidroxi-4-metoxioxolan-2-il]pirimidina-2,4-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir la actividad de ciertas enzimas o interferir con la replicación del ADN viral. Sus grupos metoxilo e hidroxilo juegan un papel crucial en la unión a los sitios activos de las proteínas diana, modulando así su función.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(2R,4S,5S)-4-Amino-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]oxolan-2-il]-5-metilpirimidina-2,4-diona
- 1-[(2R,4S,5S)-4-Azido-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]oxolan-2-il]-5-metilpirimidina-2,4-diona
- 1-[(2R,3S,4R,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-4-hidroxi-3-metoxioxolan-2-il]pirimidina-2,4-diona
Singularidad
La singularidad de 1-[(2R,3S,5R)-5-[[bis(4-metoxifenil)-fenilmetoxi]metil]-3-hidroxi-4-metoxioxolan-2-il]pirimidina-2,4-diona radica en su estereoquímica específica y la presencia de múltiples grupos metoxilo, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C31H32N2O8 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-28(39-3)27(35)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27+,28?,29-/m1/s1 |
Clave InChI |
LJKUDZBDDONJRW-LOCWQYTHSA-N |
SMILES isomérico |
COC1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
